![molecular formula C17H22N2O2 B7492194 N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide, also known as BMS-986166, is a small molecule drug that is currently being researched for its potential therapeutic benefits in various diseases. The compound belongs to the class of drugs known as piperidines and has shown promising results in preclinical studies.
Mécanisme D'action
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide can increase insulin sensitivity and improve glucose homeostasis. The drug also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The drug also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been shown to reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in various diseases. The drug has also shown promising results in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent. However, the drug's efficacy and safety in humans are yet to be fully evaluated, and more research is needed to determine its potential limitations and side effects.
Orientations Futures
There are several potential future directions for the research on N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide. One possible direction is to evaluate the drug's safety and efficacy in clinical trials for the treatment of diabetes and other metabolic disorders. Another direction is to investigate the drug's potential therapeutic benefits in autoimmune disorders and inflammatory diseases. Additionally, further research is needed to determine the drug's potential limitations and side effects in humans.
Méthodes De Synthèse
The synthesis of N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide involves a multi-step process that starts with the reaction of 2-methylcyclopropanecarbonyl chloride with piperidine to form the intermediate 1-(2-methylcyclopropanecarbonyl)piperidine. This intermediate is then reacted with 4-aminobenzamide to obtain the final product, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide.
Applications De Recherche Scientifique
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been studied for its potential therapeutic benefits in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The drug has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15(12)17(21)19-9-7-14(8-10-19)18-16(20)13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZDYSSIAJWVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
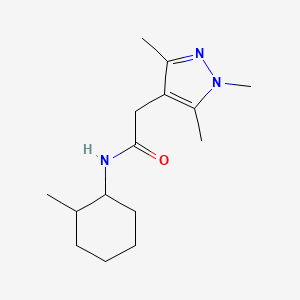
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)

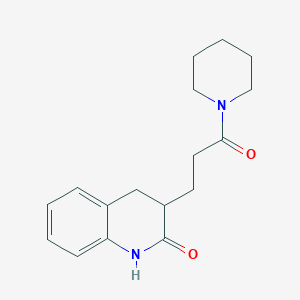
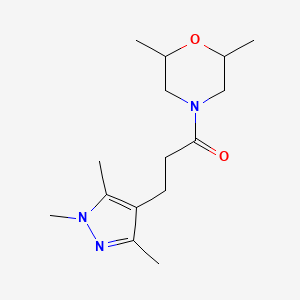
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
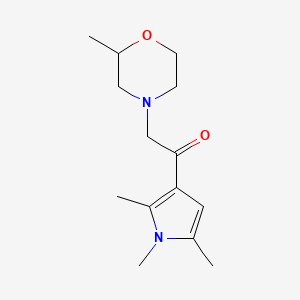
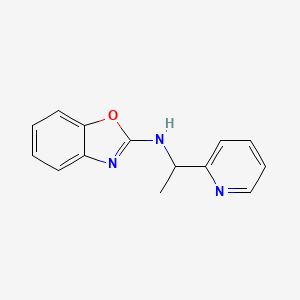
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)